molecular formula C19H29N3O7S B2679125 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide CAS No. 872976-45-9

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide

Cat. No.: B2679125
CAS No.: 872976-45-9
M. Wt: 443.52
InChI Key: IUSNEOOIXMSKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide is a synthetic oxalamide derivative featuring a 1,3-oxazinan-2-yl core substituted with a 3,4-dimethoxyphenyl sulfonyl group and an isobutyl side chain. The compound’s structure combines sulfonamide and oxalamide functionalities, which are associated with diverse pharmacological activities, including enzyme inhibition and receptor modulation. The 3,4-dimethoxyphenyl moiety may enhance lipophilicity and metabolic stability, while the isobutyl group could influence steric interactions and solubility.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O7S/c1-13(2)11-20-18(23)19(24)21-12-17-22(8-5-9-29-17)30(25,26)14-6-7-15(27-3)16(10-14)28-4/h6-7,10,13,17H,5,8-9,11-12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSNEOOIXMSKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the oxazinan derivative in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the dimethoxyphenyl group is attached to the sulfonylated oxazinan ring.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with isobutyloxalyl chloride in the presence of a base to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazinan ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted oxazinan and sulfonyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug development. It can be explored for its antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound can be investigated for its pharmacokinetic and pharmacodynamic properties. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Industry

In the material science industry, the compound’s structural features can be exploited for the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism by which N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the oxazinan ring can provide structural rigidity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic features of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide are compared below with Compound 4 (N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide), synthesized in .

Key Differences

Structural Motifs: The target compound’s 1,3-oxazinan-2-yl core contrasts with Compound 4’s azetidinone rings, which are β-lactam derivatives. The latter is associated with antibacterial activity but may face stability challenges due to ring strain .

Synthetic Complexity: Compound 4 requires multi-step azetidinone ring formation and chloroacetyl chloride coupling, with triethylamine as a base . In contrast, the target compound’s synthesis likely prioritizes sulfonation and oxalamide linkage, which may offer better yields due to fewer steric hindrances.

The isobutyl chain may also enhance blood-brain barrier penetration, implying possible neuroactive applications.

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide is a complex organic compound recognized for its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H26FN3O7S and a molecular weight of 495.52 g/mol. Its structure includes an oxazinan ring, a sulfonyl group, and various aromatic substituents that contribute to its unique properties. The presence of the oxazinan moiety indicates possible interactions with biological targets such as enzymes or receptors, which could lead to therapeutic effects.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits promising biological activities. The following sections detail specific areas of biological activity:

1. Antimicrobial Properties

Compounds with similar structures have been investigated for their antibacterial properties. Sulfonamide derivatives are known to inhibit bacterial growth by interfering with folic acid synthesis. Although specific data on this compound is limited, its structural components suggest potential antimicrobial activity .

2. Anti-inflammatory Effects

Research on oxazinan derivatives indicates they may possess anti-inflammatory properties. Compounds with oxazinan rings have shown potential in various pharmacological activities, including analgesic effects. This suggests that this compound could be explored further for its anti-inflammatory capabilities .

3. Insecticidal Activity

The structural characteristics of this compound also point towards potential insecticidal applications. Similar compounds have been studied for their effectiveness in pest control, indicating that this compound may share these properties.

Synthesis Pathways

The synthesis of this compound involves several steps that allow for the modification of various substituents to optimize biological activity:

  • Starting Materials : The synthesis typically begins with readily available precursors such as 3-(3,4-dimethoxyphenyl) sulfonamide.
  • Formation of the Oxazinan Ring : This is achieved through cyclization reactions that incorporate the sulfonamide group.
  • Functionalization : Subsequent reactions introduce the isobutyloxalamide moiety and other substituents to enhance biological activity.

These synthetic pathways demonstrate the compound's versatility and the potential for modifications to improve its pharmacological properties .

Case Studies and Research Findings

Several studies have explored related compounds within the oxazinan class, providing insights into their biological activities:

Study ReferenceCompound StudiedKey Findings
4,6-disubstituted -1,3-oxazinan-2-one analoguesExhibited significant antibacterial and anti-inflammatory activities.
Sulfonamide derivativesShowed effective inhibition of bacterial growth through folic acid synthesis interference.
Various oxazinan derivativesIndicated potential analgesic effects and insecticidal properties.

These findings highlight the promising nature of compounds similar to this compound.

Q & A

Q. What synthetic routes are optimal for preparing N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide, and how can purity be maximized?

  • Methodological Answer : A two-step approach is recommended:
  • Step 1 : Sulfonylation of 1,3-oxazinan-2-yl intermediates using 3,4-dimethoxyphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base). Monitor reaction completion via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane 1:1) .
  • Step 2 : Oxalamide coupling via activation with oxalyl chloride (1.5–2.0 equivalents) in dioxane at reflux, followed by reaction with isobutylamine. Purify via recrystallization (ethanol/water) to achieve >95% purity. FTIR (C=O stretch at ~1622 cm⁻¹) and ¹H-NMR (δ3.81 for methoxy groups) confirm structural integrity .

Q. How should researchers characterize the thermal stability of this compound for storage and experimental use?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen. Evidence suggests decomposition onset at ~180°C for related oxazinan-sulfonyl derivatives. Store at –20°C in amber vials under inert gas to prevent hydrolysis of the sulfonyl group .

Q. What solvents are compatible with this compound for biological assays?

  • Methodological Answer : Solubility screening (e.g., DMSO, ethanol, acetonitrile) shows >10 mg/mL in DMSO. For aqueous buffers (e.g., PBS), prepare stock in DMSO (≤5% v/v) to avoid precipitation. Dynamic light scattering (DLS) can confirm colloidal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for sulfonyl-oxazinan derivatives?

  • Methodological Answer :
  • Hypothesis Testing : Compare assay conditions (e.g., cell lines, incubation time, compound lot variability). For example, PubChem data () shows dimethylaminopropyl substituents enhance membrane permeability, which may explain conflicting IC₅₀ values.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to measure target binding affinity independently of cellular assays .

Q. What strategies optimize the compound’s selectivity for kinase inhibition studies?

  • Methodological Answer :
  • Structural Modifications : Introduce steric hindrance at the isobutyl group (e.g., tert-butyl) to reduce off-target binding. Computational docking (AutoDock Vina) predicts interactions with ATP-binding pockets .
  • Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify cross-reactivity. Adjust sulfonyl group electronics (e.g., nitro vs. methoxy substituents) to modulate selectivity .

Q. How can researchers validate the proposed mechanism of action in cellular models?

  • Methodological Answer :
  • Gene Knockdown : siRNA targeting the putative kinase (e.g., Pfmrk in ) combined with rescue experiments.
  • Metabolic Profiling : LC-MS/MS analysis of intracellular metabolites (e.g., ATP/ADP ratios) to confirm kinase inhibition .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-reference NMR shifts (e.g., δ3.81 for methoxy in vs. δ3.74 in ) to identify solvent or impurity effects.
  • Green Chemistry : Replace dioxane with cyclopentyl methyl ether (CPME) in sulfonylation steps to reduce toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.